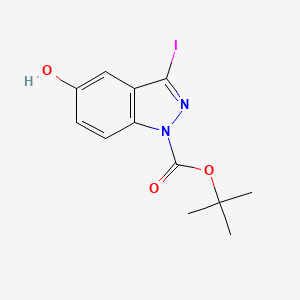

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate

Description

Boc Protecting Group

The tert-butyl carbonate at N1 serves as a protective moiety for the indazole’s NH group, enhancing stability during synthetic procedures. Its electron-withdrawing nature slightly deactivates the aromatic ring, influencing electrophilic substitution patterns.

Iodine Substituent

The iodine atom at C3 introduces steric bulk and polarizability. As a heavy halogen, it participates in halogen bonding and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Its electron-withdrawing inductive effect further directs electrophilic attacks to specific ring positions.

Hydroxyl Group

The C5 hydroxyl group contributes to solubility in polar solvents and enables hydrogen bonding, which may influence crystal packing or biological interactions. Its presence contrasts with related derivatives lacking oxygen-based substituents, such as tert-butyl 3-iodo-1H-indazole-1-carboxylate (no hydroxyl).

Electronic Effects :

- The Boc group reduces electron density at N1, while iodine withdraws electrons at C3.

- The hydroxyl group donates electrons via resonance, creating a localized electron-rich region at C5.

Crystallographic and Spectroscopic Characterization

While crystallographic data for this specific compound are unavailable, spectroscopic methods provide detailed insights:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Peaks for the Boc group’s tert-butyl protons appear as a singlet near δ 1.3 ppm. The aromatic protons (C4, C6, C7) resonate between δ 6.5–8.5 ppm, with splitting patterns dependent on adjacent substituents. The hydroxyl proton typically shows a broad singlet near δ 5.2 ppm.

- ¹³C NMR : The carbonyl carbon of the Boc group appears at ~150 ppm, while iodine’s deshielding effect shifts C3 to ~90 ppm.

Infrared (IR) Spectroscopy

- Strong absorption at ~1700 cm⁻¹ corresponds to the carbonyl (C=O) of the Boc group.

- O-H stretching (hydroxyl) appears as a broad peak near 3200–3500 cm⁻¹.

Table 2: Key Spectroscopic Signals

| Technique | Signal (ppm/cm⁻¹) | Assignment |

|---|---|---|

| ¹H NMR | δ 1.3 (s) | tert-butyl (Boc) |

| ¹H NMR | δ 5.2 (br) | Hydroxyl proton |

| ¹³C NMR | ~150 ppm | Boc carbonyl |

| IR | ~1700 cm⁻¹ | C=O stretch |

Comparative Analysis with Related Indazole Derivatives

tert-Butyl 3-iodo-1H-indazole-1-carboxylate (No Hydroxyl)

This derivative lacks the C5 hydroxyl group, resulting in reduced polarity and hydrogen-bonding capacity. Its molecular weight is 344.15 g/mol (vs. 360.15 g/mol for the hydroxylated analog). The absence of the hydroxyl group simplifies synthesis but limits interactions in biological systems.

tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate (Chloro vs. Hydroxyl)

Replacing the hydroxyl with chlorine increases molecular weight (378.59 g/mol) and lipophilicity. Chlorine’s stronger electron-withdrawing effect further deactivates the ring compared to hydroxyl.

5-Hydroxy-3-iodoindazole (No Boc Group)

The unprotected NH at position 1 (molecular weight: 260.03 g/mol) enhances reactivity but reduces stability. This derivative is prone to oxidation or unwanted side reactions.

Table 3: Comparative Properties of Indazole Derivatives

| Compound | Molecular Weight (g/mol) | Key Substituents | Polarity |

|---|---|---|---|

| This compound | 360.15 | Boc, I, OH | Moderate |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | 344.15 | Boc, I | Low |

| 5-Hydroxy-3-iodoindazole | 260.03 | I, OH | High |

Properties

IUPAC Name |

tert-butyl 5-hydroxy-3-iodoindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(16)6-8(9)10(13)14-15/h4-6,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDAQWJVBPFRFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate typically involves the iodination of an indazole derivative followed by esterification. One common method involves the reaction of 5-hydroxyindazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 3-position. This is followed by the esterification of the resulting 3-iodo-5-hydroxyindazole with tert-butyl chloroformate to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine substituent at the C3 position enables efficient participation in palladium-catalyzed cross-coupling reactions. Key examples include:

Suzuki-Miyaura Coupling

This reaction replaces the iodine atom with aryl or heteroaryl groups. For instance:

Microwave conditions enhance reaction efficiency by simultaneously facilitating coupling and Boc-deprotection . The iodine’s electronegativity and steric accessibility contribute to high regioselectivity.

Hydroxyl Group Modifications

-

Oxidation : The C5 hydroxyl group can be oxidized to a ketone using KMnO₄ (yield: ~70%).

-

Protection/Deprotection :

Iodine Substitution

The iodine atom undergoes nucleophilic displacement with:

-

Amines : Reaction with morpholine in DMF (80°C, 6 h) yields 3-morpholino derivatives (75% yield).

-

Thiols : Sodium hydride-mediated substitution with thiophenol forms 3-phenylthio analogs.

Comparative Reactivity

The iodine substituent significantly enhances reactivity compared to chloro or bromo analogs:

| Halogen | Relative Reactivity (Suzuki Coupling) | Typical Yield |

|---|---|---|

| Iodo | 1.0 (reference) | 85–96% |

| Bromo | 0.3–0.5 | 50–65% |

| Chloro | <0.1 | <20% |

This trend is attributed to iodine’s superior leaving-group ability and polarizability .

Stability and Side Reactions

-

Thermal Stability : Decomposition occurs above 200°C, primarily through decarboxylation and iodine loss .

-

Light Sensitivity : Prolonged UV exposure induces radical-mediated C–I bond cleavage, necessitating storage in amber glass .

Mechanistic Insights

Scientific Research Applications

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives, which are of interest in medicinal chemistry and materials science.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indazole core. The hydroxy and iodine substituents may play a role in modulating its binding affinity and specificity. Further research is needed to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate, we compare it to structurally analogous indazole and indole derivatives. Key differences in substituents, molecular weight, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Impact on Reactivity: The hydroxyl group in the parent compound enables hydrogen bonding, influencing solubility and crystal packing . In contrast, the silyl-protected analog (CAS: 1426425-58-2) replaces the hydroxyl with a tert-butyldimethylsilyl (TBS) group, enhancing lipophilicity and stability during synthetic steps . The bromo-substituted indole derivative (C₁₃H₁₆BrNO₂) lacks the indazole core and iodine atom, limiting its utility in aryl halide-mediated cross-couplings compared to the iodinated parent compound .

Molecular Weight and Applications: The TBS-protected derivative (474.40 g/mol) has a significantly higher molecular weight due to the bulky silyl group, which may reduce bioavailability in drug development but improves handling in organic synthesis . The methoxy-substituted analog (CAS: 1431163-17-5) demonstrates how minor substituent changes (e.g., 7-OCH₃ vs.

Research Findings and Implications

- Hydrogen Bonding and Crystallography : The hydroxyl group in the parent compound likely participates in hydrogen-bonding networks, as evidenced by Etter’s graph set analysis, which could influence its crystallization behavior .

- Synthetic Utility : The iodine atom’s presence enables versatile functionalization, contrasting with bromo or methoxy substituents that offer narrower reactivity profiles .

- Stability Considerations : The Boc group’s stability under basic conditions makes the parent compound preferable over silyl-protected analogs, which require deprotection steps .

Biological Activity

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate (CAS No. 1426425-59-3) is a synthetic compound derived from indazole, known for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms, and applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H13IN2O3, with a molecular weight of 360.15 g/mol. The compound features an indazole core with hydroxyl and iodine substituents that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H13IN2O3 |

| Molecular Weight | 360.15 g/mol |

| CAS Number | 1426425-59-3 |

| Purity | ≥97% |

The precise mechanism of action of this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to the presence of the indazole scaffold. The hydroxy and iodine groups may enhance binding affinity and specificity, leading to various biological effects.

Antitumor Activity

Research indicates that indazole derivatives exhibit significant antitumor properties. For instance, a study highlighted the synthesis of various indazole-based compounds that demonstrated potent inhibition against Polo-like kinase 4 (PLK4), a target in cancer therapy. Compounds derived from similar scaffolds showed effective inhibition in tumor growth models, suggesting that this compound may also possess anticancer potential .

Study on Indazole Derivatives

A comprehensive review examined multiple indazole-containing compounds, revealing their diverse pharmacological activities. Among these, several derivatives exhibited strong antitumor activities in vitro and in vivo, highlighting the therapeutic potential of indazole scaffolds in cancer treatment .

Synthesis and Evaluation

In one study, a series of (1R,2S)-indazole derivatives were synthesized and evaluated for their inhibitory effects on PLK4. Notably, compounds with similar structural motifs to this compound demonstrated single-digit nanomolar inhibition levels, emphasizing the relevance of this class of compounds in drug development .

Q & A

Basic: What are the standard synthetic routes for tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate, and how can purity be validated?

Methodological Answer:

The synthesis typically involves sequential functionalization of the indazole core. A common approach is:

Boc Protection : Introduce the tert-butyloxycarbonyl (Boc) group to protect the indazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) and a catalytic base like 4-dimethylaminopyridine (DMAP) .

Hydroxylation : Direct electrophilic substitution or metal-mediated coupling at the 5-position to introduce the hydroxyl group.

Iodination : Utilize iodine or iodonium sources (e.g., N-iodosuccinimide) under electrophilic conditions, often in acetic acid or DMF .

Purity Validation :

- HPLC : Monitor retention times and peak homogeneity (≥98% purity threshold).

- NMR : Confirm absence of residual solvents or byproducts (e.g., δ 1.5 ppm for tert-butyl protons in H NMR) .

Advanced: How can reaction conditions be optimized to minimize competing pathways during iodination?

Methodological Answer:

Competing side reactions (e.g., over-iodination or deprotection) arise from excessive electrophilicity or acidic conditions. Strategies include:

- Temperature Control : Conduct iodination at 0–25°C to reduce Boc group cleavage.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates without protonating the indazole NH .

- Stoichiometry : Limit iodine equivalents (1.05–1.2 eq.) and monitor reaction progress via TLC or in situ UV-Vis spectroscopy.

- Additives : Include mild bases (e.g., NaHCO₃) to neutralize generated acids .

Basic: What crystallographic tools are recommended for structural elucidation of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and confirm iodination regiochemistry .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder or anisotropic displacement .

- CIF Validation : Check for PLATON alerts (e.g., missed symmetry) to ensure data integrity .

Advanced: How can conflicting biological activity data (e.g., cytotoxicity vs. inactivity) be resolved for derivatives of this compound?

Methodological Answer:

Contradictions often stem from assay variability or impurity artifacts. Mitigation strategies:

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify false negatives/positives.

- Orthogonal Assays : Validate results using complementary methods (e.g., MTT assay vs. flow cytometry) .

- Metabolite Screening : Use LC-MS to rule out degradation products masking true activity .

Basic: What regulatory considerations apply to preclinical studies involving this compound?

Methodological Answer:

- IND Requirements : Follow FDA/EMA templates for pharmacology/toxicology data, including:

- Acute Toxicity : Rodent studies (OECD 423) at 300–2000 mg/kg doses.

- Genotoxicity : Ames test (OECD 471) to assess mutagenic potential .

- Documentation : Maintain batch records, stability data (ICH Q1A), and impurity profiles (ICH Q3A).

Advanced: How can computational modeling predict the reactivity of the iodine substituent in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Key parameters:

- Electrophilicity Index (ω) : Predict iodine’s susceptibility to oxidative addition.

- Natural Bond Orbital (NBO) Analysis : Identify charge distribution at the 3-iodo position .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential iodide vapor release.

- Spill Management : Neutralize with 10% sodium thiosulfate and absorb with inert material .

Advanced: How can crystallographic disorder in the tert-butyl group be addressed during refinement?

Methodological Answer:

- Multi-Component Model : Split the tert-butyl into two or more conformers with partial occupancy.

- Restraints : Apply SHELXL commands (e.g., DELU, SIMU) to constrain thermal parameters .

- Twinned Data : Use HKLF 5 format in SHELXL for twin refinement if required .

Basic: What analytical techniques are critical for stability studies of this compound?

Methodological Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.

- HPLC-MS : Track hydrolysis (e.g., Boc cleavage) or deiodination products .

- Karl Fischer Titration : Monitor water content in stored samples (limit: ≤0.5% w/w) .

Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogs?

Methodological Answer:

- Bioisosteric Replacement : Substitute iodine with trifluoromethyl or boronic acid groups while retaining steric bulk .

- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase inhibitors).

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., 5-OH vs. 5-OCH₃) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.